molecular formula C6H3Br2F2N B1302850 2,4-Dibromo-3,5-difluoroaniline CAS No. 883549-00-6

2,4-Dibromo-3,5-difluoroaniline

Cat. No.: B1302850
CAS No.: 883549-00-6
M. Wt: 286.9 g/mol
InChI Key: GZFQXNPSPLBCNZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol It is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring

Preparation Methods

The synthesis of 2,4-Dibromo-3,5-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated to produce 2,4-difluoroaniline . This intermediate can be further brominated under controlled conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,4-Dibromo-3,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrogen, palladium catalysts, and various halogenating agents . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2,4-Dibromo-3,5-difluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have distinct biological effects .

Comparison with Similar Compounds

2,4-Dibromo-3,5-difluoroaniline can be compared with other halogenated anilines, such as:

  • 2,4-Difluoroaniline
  • 2,4-Dibromoaniline
  • 3,5-Difluoroaniline

These compounds share similar structural features but differ in their halogenation patterns, which can significantly affect their chemical properties and reactivity. The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .

Properties

IUPAC Name

2,4-dibromo-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQXNPSPLBCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375743
Record name 2,4-dibromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883549-00-6
Record name 2,4-dibromo-3,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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